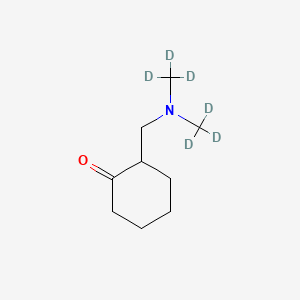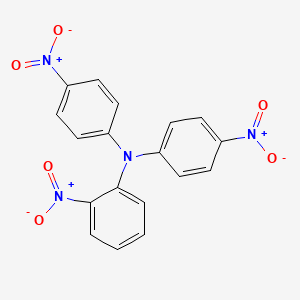
Bis-(4-nitrophenyl)-2-nitrophenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bis(4-nitrophenyl) phosphate” is a compound that has been used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants . It’s also used to study the mechanism of cleavage of BNPP using oxamido-bridged dinuclear copper (II) complexes as catalysts .
Synthesis Analysis
The synthesis of “Bis(4-nitrophenyl) carbonate” has been studied using bis(trichloromethyl) carbonate (BTC) with 4-Nitrophenol (PNP). The reaction was optimized considering factors like reaction temperature, catalyst, and feed ratio .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Scientific Research Applications
1. Synthesis of Derivatives and Photoluminescent Materials
Bis-(4-nitrophenyl)-2-nitrophenylamine (BiPNPA) was synthesized through nucleophilic substitution and used to create photoluminescent and thermosensitive hydrogels. These hydrogels, with varying BiPNPA content, showed different swelling ratios, mechanical properties, and drug release behaviors. The hydrogels' photoluminescent intensity increased with BiPNPA amounts, particularly showing a blue shift in THF solvent (Lee & Liu, 2016).
2. Binding Properties in Micellar Solutions
A study analyzed the absorption spectra of N-[4-nitrophenyl]-4-nitroaniline, a related compound, in reversed micelles. The binding constant (Kb) between these compounds and AOT (sodium 1,4-bis(2-ethylhexyl sulfosuccinate)) in different solvents was determined, providing insights into solute-solvent interactions and the effect of substituents on binding behaviors (Correa, Durantini & Silber, 1998).
3. Investigation in Phosphodiesterase Activity
Research involving bis(4-nitrophenyl) phosphate, a structurally similar compound, explored its hydrolysis in the presence of lanthanide(III) complexes. This study contributes to understanding the phosphodiesterase activity of such complexes, which could have implications in biochemical processes (Oh et al., 1998).
4. Novel Applications in Polymer Chemistry
The synthesis and characterization of novel scorpion-like carbazole derivatives with D-π-A systems, including nitrophenyl substituted carbazoles, showed significant aggregation-induced emission properties. These compounds, due to their photophysical properties, have potential applications in polymer chemistry and materials science (Hu et al., 2018).
Mechanism of Action
Target of Action
Bis-(4-nitrophenyl)-2-nitrophenylamine primarily targets the phosphodiester bonds in various substrates . These bonds are crucial in many biological molecules, including DNA and RNA, where they link nucleotides together to form the backbone of these structures .
Mode of Action
The compound interacts with its targets through a process known as hydrolytic cleavage . This involves the breaking of a bond in a molecule using water . In the case of Bis-(4-nitrophenyl)-2-nitrophenylamine, it catalyzes the hydrolysis of phosphate diester-based substrates .
Biochemical Pathways
The hydrolytic cleavage of phosphodiester bonds affects several biochemical pathways. For instance, it can lead to the degradation of nucleic acids, disrupting the normal functioning of these molecules . The exact downstream effects depend on the specific substrates involved and the biological context in which the reaction occurs .
Pharmacokinetics
Given its chemical structure and reactivity, it’s likely that these properties would be influenced by factors such as the compound’s solubility, stability, and the presence of suitable transport mechanisms .
Result of Action
The primary result of Bis-(4-nitrophenyl)-2-nitrophenylamine’s action is the cleavage of phosphodiester bonds . This can lead to the breakdown of larger molecules into smaller ones . For example, in the case of nucleic acids, this could result in the degradation of these molecules, potentially affecting processes such as DNA replication and RNA transcription .
Action Environment
The action of Bis-(4-nitrophenyl)-2-nitrophenylamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the hydrolytic reactions it catalyzes . Additionally, the presence of other molecules, such as metal ions, can also influence its activity .
Safety and Hazards
properties
IUPAC Name |
2-nitro-N,N-bis(4-nitrophenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O6/c23-20(24)15-9-5-13(6-10-15)19(14-7-11-16(12-8-14)21(25)26)17-3-1-2-4-18(17)22(27)28/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBKGZJVRNHUHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661814 |
Source


|
| Record name | 2-Nitro-N,N-bis(4-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117847-23-1 |
Source


|
| Record name | 2-Nitro-N,N-bis(4-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

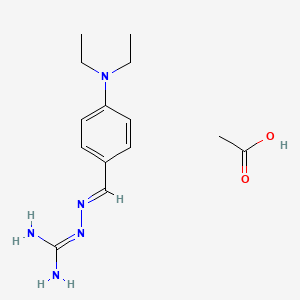

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)


![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)
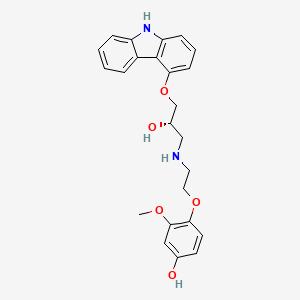
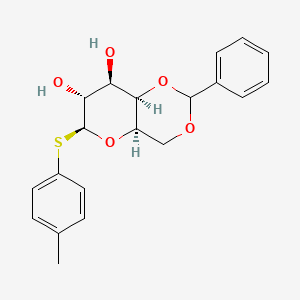
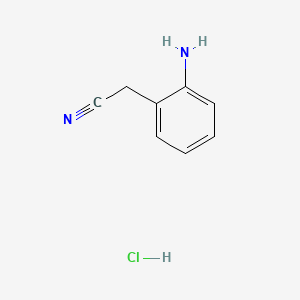
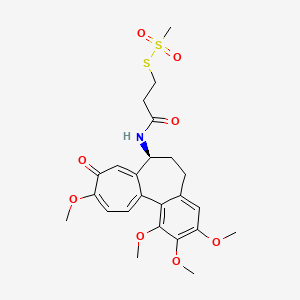
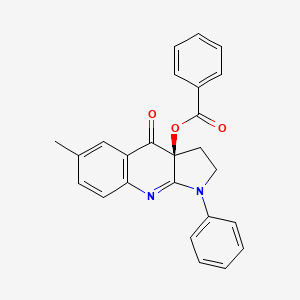
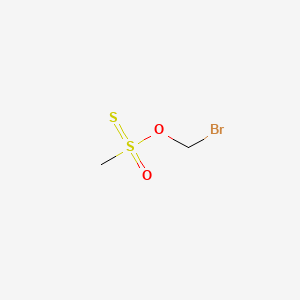
![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)
